2-Tert-butoxy-5-(cyclopropylmethyl)phenol
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Overview
Description
2-Tert-butoxy-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and efficient, making it suitable for multi-step organic synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection/deprotection strategies.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Tert-butoxy-5-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butoxy and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-Tert-butyl-4-methylphenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
2-Tert-butoxy-5-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-7-6-11(9-12(13)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
KEBJEMTZWTVKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
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